molecular formula C25H19ClN4O B292289 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether

2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether

Cat. No. B292289
M. Wt: 426.9 g/mol
InChI Key: SGZJAHJGZDATBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDD is a pyrazolopyridazine derivative that exhibits unique chemical and biological properties, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether involves the inhibition of various cellular pathways, including the NF-κB and MAPK signaling pathways. It also exhibits potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether has been shown to exhibit anti-viral activity against various viruses, including HIV-1 and hepatitis B virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and identify potential drug targets. Finally, 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether could be further evaluated for its potential applications in other scientific fields, including materials science and catalysis.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine to form 2-(4-chlorophenyl)pyridazin-3(2H)-one. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to form 2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether.

Scientific Research Applications

2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development.

properties

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-ethoxy-3,4-diphenylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C25H19ClN4O/c1-2-31-25-23-21(22(27-28-25)17-9-5-3-6-10-17)24(18-11-7-4-8-12-18)30(29-23)20-15-13-19(26)14-16-20/h3-16H,2H2,1H3

InChI Key

SGZJAHJGZDATBN-UHFFFAOYSA-N

SMILES

CCOC1=NN=C(C2=C(N(N=C21)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=NN=C(C2=C(N(N=C21)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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